molecular formula C18H21N5O2 B2655837 (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone CAS No. 2034560-38-6

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone

Katalognummer: B2655837
CAS-Nummer: 2034560-38-6
Molekulargewicht: 339.399
InChI-Schlüssel: OYJQPZFGLAMXGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone features a pyrazole core substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at positions 3 and 1, respectively. This pyrazole moiety is linked via a methanone bridge to a pyrrolidine ring substituted with a 2-methylbenzimidazole group.

Eigenschaften

IUPAC Name

(3-methoxy-1-methylpyrazol-4-yl)-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-12-19-15-6-4-5-7-16(15)23(12)13-8-9-22(10-13)18(24)14-11-21(2)20-17(14)25-3/h4-7,11,13H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYJQPZFGLAMXGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C4=CN(N=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula: C18_{18}H21_{21}N5_{5}O2_{2}
  • Molecular Weight: 339.4 g/mol
  • CAS Number: 2034560-38-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that pyrazole derivatives can modulate enzyme activities, particularly those involved in inflammatory processes and cancer progression. The presence of the benzimidazole moiety enhances its binding affinity to specific receptors, potentially increasing its therapeutic efficacy.

Anticancer Activity

Several studies have demonstrated the anticancer potential of pyrazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including:

  • Jurkat Cells: IC50_{50} values lower than standard drugs like doxorubicin were observed, indicating potent antiproliferative activity.
  • Mechanism: The interaction with Bcl-2 proteins and other apoptotic pathways has been suggested as a mechanism for inducing cell death in cancer cells .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a critical role in the inflammatory response:

  • Selectivity: Some derivatives exhibit selective inhibition of COX-II over COX-I, reducing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Study 1: Antitumor Efficacy

In a recent study, a series of pyrazole derivatives, including the compound , were tested for their antitumor efficacy. The results indicated that compounds with a similar structural framework exhibited significant inhibition of tumor growth in vivo models .

Study 2: Inhibition of Inflammatory Mediators

Another study focused on the anti-inflammatory activity of pyrazole derivatives. The compound was shown to reduce levels of pro-inflammatory cytokines in cellular assays, suggesting its potential use in treating inflammatory diseases .

Data Tables

Activity Cell Line/Model IC50_{50} Reference
AnticancerJurkat< 10 µM
Anti-inflammatoryLPS-stimulated macrophages< 15 µM
COX-II InhibitionEnzymatic Assay0.011 µM

Wissenschaftliche Forschungsanwendungen

Pharmacological Activities

The compound's structure suggests several potential pharmacological applications:

  • Anti-inflammatory Activity : Pyrazole derivatives have been extensively studied for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Studies have shown that related compounds exhibit significant anti-inflammatory effects with effective doses comparable to established drugs like Celecoxib .
  • Neuropharmacology : The combination of pyrazole and piperidine moieties suggests potential applications in neuropharmacology, particularly in developing treatments for neurological disorders due to their ability to interact with neurotransmitter systems.
  • Antimicrobial Properties : Some derivatives have shown promise against various pathogens, indicating potential applications in treating infectious diseases .

Case Studies and Research Findings

Several studies have highlighted the efficacy of similar compounds in various therapeutic areas:

  • A study published in ACS Omega demonstrated that certain pyrazole derivatives exhibited ED50 values ranging from 35.7 to 75.2 mmol/kg against COX-II inhibition, showcasing their potential as anti-inflammatory agents .
  • Research conducted on related pyrazole compounds indicated their ability to modulate neuronal signaling pathways, suggesting a role in treating neurodegenerative diseases .

Analytical Techniques for Characterization

To confirm the structure and purity of this compound during synthesis, various analytical techniques are employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to elucidate the molecular structure.
  • Infrared (IR) Spectroscopy : Helps identify functional groups.
  • Mass Spectrometry (MS) : Provides molecular weight information and confirms the identity of the compound.

Vergleich Mit ähnlichen Verbindungen

Compound 7b ()

  • Structure: (3-Amino-1-phenyl-1H-pyrazol-4-yl){5-[(3-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-3,4-dimethyl-thieno[2,3-b]thiophen-2-yl}methanone
  • Key Features: Two pyrazole rings connected via a thieno[2,3-b]thiophene scaffold. Amino (-NH₂) and phenyl substituents on pyrazole.
  • Synthesis: Refluxing bis-enaminone with 5-amino-3-phenylpyrazole in DMF/EtOH with piperidine (70% yield) .
  • Spectroscopy :
    • IR: NH₂ stretches at 3320–3275 cm⁻¹; C=O at 1720 cm⁻¹.
    • NMR: δ 2.22 (s, CH₃), 7.3–7.52 (m, aromatic H).
  • Comparison: The target compound lacks thienothiophene and amino groups but shares the methanone bridge. The methoxy group in the target may enhance electron density compared to amino substituents, altering reactivity and spectral profiles .

Compound 4 ()

  • Structure: Phenyl-(3-phenyl-1H-pyrazol-4-yl)methanone.
  • Key Features: Simpler pyrazole-methanone structure with phenyl substituents.
  • Synthesis : Refluxing pyrazole-4-carboxaldehyde with hydrazine derivatives (90% yield) .

Heterocyclic Hybrid Systems

Compound 10 ()

  • Structure: 6-[5-(7-Cyanopyrazolo[1,5-a]pyrimidin-6-yl)-3,4-dimethylthieno[2,3-b]thiophen-2-yl]-2-phenyl-pyrazolo[1,5-a]pyrimidine-7-carbonitrile.
  • Key Features: Pyrazolo-pyrimidine and thienothiophene heterocycles.
  • Synthesis: Dual methods (A and B) using bis-ethoxypropenenitrile and aminopyrazole (75% yield) .
  • Spectroscopy :
    • NMR: δ 2.22 (s, CH₃), 8.9 (s, pyrimidine H).
  • Comparison : The target compound’s benzimidazole-pyrrolidine system may offer superior hydrogen-bonding capacity compared to the nitrile and pyrimidine groups here, affecting solubility and intermolecular interactions .

Compound 11a ()

  • Structure: 3-{5-[5-Amino-4-(2-phenylhydrazino)-1H-pyrazol-3-yl]-3,4-dimethylthieno[2,3-b]thiophen-2-yl}-4-(2-phenylhydrazino)-1H-pyrazol-5-yl amine.
  • Key Features: Hydrazine-linked pyrazole and thienothiophene units.
  • Synthesis : Diazotization followed by coupling with bis-3-oxopropanenitrile (80% yield) .

Substituent Effects and Spectral Trends

Methoxy vs. Amino Groups

  • IR: Methoxy groups exhibit C-O stretches near 1250 cm⁻¹, while amino groups show N-H stretches at 3300–3200 cm⁻¹ .
  • NMR: Methoxy protons resonate at δ 3.3–3.5, whereas amino protons appear at δ 4.5–5.0 .

Benzimidazole vs. Thienothiophene

  • Aromaticity: Benzimidazole’s fused benzene and imidazole rings enhance π-π stacking compared to thienothiophene’s sulfur-containing system .
  • Solubility: Thienothiophene derivatives (e.g., Compound 7b) may exhibit lower aqueous solubility due to sulfur atoms and planar geometry .

Tabulated Comparison of Key Analogs

Compound Molecular Formula Molecular Weight Key Substituents Yield IR (C=O, cm⁻¹) NMR δ (CH₃)
Target Compound C₁₉H₂₁N₅O₂ (hypothetical) ~359.41 3-Methoxy, benzimidazole-pyrrolidine N/A ~1700 (est.) ~2.2–2.5
7b C₂₈H₂₂N₆O₂S₂ 538.64 Amino, thienothiophene 70% 1720 2.22
10 C₃₄H₂₀N₈S₂ 604.71 Cyano, pyrazolo-pyrimidine 75% 2.22
4 () C₁₇H₁₄N₂O 262.31 Phenyl, pyrazole 90% ~1680 (est.)

Q & A

Q. Table 1. Comparison of Synthetic Routes

MethodConditionsYieldPurity (HPLC)Reference
Microwave-assisted160 W, 70°C, 200 psi, 300 sec85%98%
Reflux (traditional)Xylene, 25–30 hr, 120°C72%95%

Q. Table 2. Key Structural Parameters from X-ray Crystallography

ParameterValueReference
Dihedral angle (pyrazole-methoxyphenyl)16.83°
O–H···N hydrogen bond length1.85 Å

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.